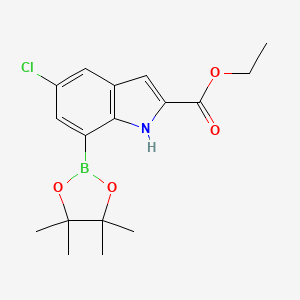

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, a boronate ester, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the presence of a base like triethylamine and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting specific diseases.

Industry: The compound’s unique structure makes it valuable in the development of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of particular enzymes or receptors, influencing various biochemical pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Similar Compounds

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate stands out due to its combination of an indole core with a boronate ester and a carboxylate ester. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound's molecular formula is C15H20BClO4 with a molecular weight of approximately 310.58 g/mol. It features a chloro group and a dioxaborolane moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H20BClO4 |

| Molecular Weight | 310.58 g/mol |

| CAS Number | 21111505 |

| Structure | Structure |

Antiproliferative Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of cells with mutant EGFR/BRAF pathways.

- Cell Viability Assays :

- Compounds derived from the indole-2-carboxylate series, including this compound, were tested for cytotoxicity. Most compounds exhibited cell viability greater than 87% at concentrations of 50 µM .

- The most potent derivatives had GI50 values ranging from 29 nM to 78 nM against various cancer cell lines .

The mechanism through which the compound exerts its biological effects appears to involve interactions with key proteins associated with cancer proliferation:

- EGFR Inhibition : The compound has been shown to inhibit the activity of mutant EGFR pathways effectively. For example, one derivative demonstrated a GI50 of 29 nM against pancreatic cancer cells (Panc-1) and was more effective than the reference drug erlotinib .

- BRAF V600E Inhibition : The compound also targets BRAF V600E mutations prevalent in melanoma. In assays using LOX-IMVI melanoma cells, it exhibited an IC50 value of 0.96 µM, indicating significant antiproliferative activity compared to staurosporine (IC50 = 7.10 µM) .

Structure-Activity Relationship (SAR)

The presence of the chloro substituent and the dioxaborolane group plays a crucial role in enhancing the compound's biological activity. Modifications to these groups can lead to variations in potency:

- Substituent Variations : The introduction of different substituents on the indole ring has been correlated with changes in antiproliferative efficacy. For instance, compounds with piperidine moieties showed varied GI50 values based on their structural configurations .

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a comprehensive study examining various derivatives of indole-2-carboxylates:

- Objective : To evaluate the antiproliferative effects on MCF-7 (breast), Panc-1 (pancreatic), and A-549 (lung) cancer cell lines.

- Results :

Study 2: Interaction Studies

To understand how this compound interacts at the molecular level:

- Objective : To analyze binding interactions within the active site of target proteins.

- Findings :

Properties

CAS No. |

919119-63-4 |

|---|---|

Molecular Formula |

C17H21BClNO4 |

Molecular Weight |

349.6 g/mol |

IUPAC Name |

ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H21BClNO4/c1-6-22-15(21)13-8-10-7-11(19)9-12(14(10)20-13)18-23-16(2,3)17(4,5)24-18/h7-9,20H,6H2,1-5H3 |

InChI Key |

MLTVPKPOILUTAP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.